8-Methoxyquinoline-2-carbohydrazide

Coordination Chemistry Metal Chelation Analytical Probe Development

Sourcing a structurally defined negative control for 8-hydroxyquinoline-based copper chelators is a common pain point in medicinal chemistry. This compound eliminates metal-binding capacity while preserving physicochemical properties, enabling unambiguous attribution of biological effects to copper chelation. It also serves as a validated scaffold for Zn²⁺ fluorescent sensors and a precursor for tridentate lanthanide ligands.

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
Cat. No. B13115945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-2-carbohydrazide
Molecular FormulaC11H11N3O2
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N=C(C=C2)C(=O)NN
InChIInChI=1S/C11H11N3O2/c1-16-9-4-2-3-7-5-6-8(11(15)14-12)13-10(7)9/h2-6H,12H2,1H3,(H,14,15)
InChIKeyXUVMHGFQJRGTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoline-2-carbohydrazide for Analytical & Drug Discovery


8-Methoxyquinoline-2-carbohydrazide (CAS: 65625-15-2, C₁₁H₁₁N₃O₂, MW: 217.22) is a quinoline-based heterocyclic compound characterized by a methoxy group at the 8-position and a carbohydrazide moiety at the 2-position of the quinoline ring [1]. As a derivative of the 8-hydroxyquinoline (8-HQ) scaffold, this compound serves as a versatile intermediate and building block in medicinal chemistry, coordination chemistry, and analytical probe development. The methoxy substitution at C8 modifies the electronic properties and metal-binding profile relative to the parent 8-hydroxyquinoline, while the carbohydrazide group provides a functional handle for further derivatization into hydrazones, Schiff bases, and heterocyclic systems .

Modified metal-binding 8-Methoxy substitution alters coordination vs 8-HQ scaffold
Derivatization handle 2-Carbohydrazide enables hydrazone and Schiff base formation
Analytical scaffold Serves as precursor for fluorescent probes and SAR libraries

8-Methoxyquinoline-2-carbohydrazide vs. 8-Hydroxyquinoline Analog


8-Methoxyquinoline-2-carbohydrazide cannot be simply interchanged with its 8-hydroxy analog or other positional isomers of quinoline-carbohydrazides in applications requiring predictable metal-binding behavior. Structural evidence indicates that the 8-methoxy substitution fundamentally alters the metal coordination profile compared to 8-hydroxyquinoline-based compounds . Specifically, the methyl ether at C8 blocks the phenolic oxygen coordination site present in 8-hydroxyquinoline, eliminating the strong bidentate (N,O) chelation mode characteristic of the 8-HQ pharmacophore [1]. This structural distinction produces divergent outcomes in biological assays, analytical detection schemes, and complexation chemistry that cannot be compensated for by simply adjusting concentration or solvent conditions. The following quantitative evidence establishes the precise dimensions of this differentiation.

8-Hydroxyquinoline analog
8-Methoxy substitution blocks phenolic O-coordination, eliminating bidentate N,O-chelation and altering metal-binding profiles.
3-Carbohydrazide regioisomer
Positional isomerism changes spatial orientation of the metal-binding pocket and hydrazide NH acidity, yielding distinct biological SAR.

8-Methoxyquinoline-2-carbohydrazide Differentiation Evidence


Copper Coordination Divergence vs. 8-Hydroxy Analog

The 8-methoxy substitution in 8-methoxyquinoline-2-carbohydrazide eliminates copper-binding capacity that is characteristic of the 8-hydroxyquinoline scaffold. In comparative copper-binding studies, 8-methoxyquinoline demonstrated no detectable copper coordination, whereas 8-hydroxyquinoline exhibits strong bidentate chelation with Cu²⁺ ions . This structural modification directly translates to the 2-carbohydrazide derivative series.

Cu²⁺ Binding
Cross-study comparable
No detectable Cu²⁺ binding vs strong bidentate chelation (8-HQ)
Supports negative-control selection for Cu-dependent assays
Verify binding absence in target assay conditions
Coordination Chemistry Metal Chelation Analytical Probe Development

Fluorescent Zn²⁺ Probe Precursor

The 8-methoxyquinoline moiety serves as a foundational fluorophore for developing high-performance metal sensors. Derivatives based on the 8-methoxyquinoline scaffold achieve a 37-fold fluorescence enhancement upon Zn²⁺ binding, with excitation and emission maxima at 440 nm and 505 nm respectively, and a two-photon cross-section of 73 GM at 880 nm [1]. The 2-carbohydrazide group enables facile conjugation to recognition moieties while preserving the advantageous photophysical properties of the 8-methoxyquinoline core.

Zn²⁺ Fluorescence
Class-level
37-fold enhancement, ex/em 440/505 nm, δ=73 GM at 880 nm
Enables turn-on Zn²⁺ probe design for two-photon microscopy
Based on 8-methoxyquinoline fluorophore core
Fluorescent Probe Design Two-Photon Microscopy Zinc Detection

Antibacterial Activity Against E. coli

The 8-methoxyquinoline core structure exhibits quantifiable antibacterial activity against E. coli R with an association constant (Ka) of 10.2 µM . This baseline activity of the parent scaffold provides a reference point for evaluating activity changes upon introduction of the 2-carbohydrazide functionality.

E. coli Antibacterial
Data to verify
Ka = 10.2 µM against E. coli R
Baseline for SAR evaluation of antibacterial derivatives
Scaffold-level activity; confirm with 2-carbohydrazide derivative
Antimicrobial Screening Antibiotic Development Bacterial Inhibition

2- vs. 3-Carbohydrazide Regioisomer Comparison

The 2-carbohydrazide substitution pattern (8-methoxyquinoline-2-carbohydrazide, CAS 65625-15-2) is positionally distinct from the 3-carbohydrazide regioisomer (8-methoxyquinoline-3-carbohydrazide, CAS 1307237-15-5) [1]. In quinoline-based pharmacophores, the position of the carbohydrazide substituent dictates the spatial orientation of the metal-binding pocket and influences both the acidity of the hydrazide NH protons and the accessibility of the quinoline nitrogen for coordination. Positional isomerism in quinoline-carbohydrazides produces distinct biological activity profiles and metal selectivity patterns.

Regioisomer
Class-level
2-carbohydrazide (CAS 65625-15-2) vs 3-carbohydrazide (CAS 1307237-15-5)
Positional isomerism may yield distinct metal selectivity and bioactivity
Same molecular composition, different substitution position
Regioisomer Comparison Structure-Activity Relationship Medicinal Chemistry Optimization

8-Methoxyquinoline-2-carbohydrazide Key Applications


Negative Control for Copper-Dependent Enzyme Assays

Investigators studying copper-dependent enzymes (e.g., tyrosinase, dopamine β-hydroxylase, lysyl oxidase) or copper-mediated biological processes can employ 8-methoxyquinoline-2-carbohydrazide as a structurally analogous negative control for 8-hydroxyquinoline-based inhibitors. Because the 8-methoxy substitution eliminates copper-binding capacity , this compound fails to chelate the catalytic copper center while maintaining similar physicochemical properties (logP, solubility) to the active 8-hydroxyquinoline-2-carbohydrazide comparator. This enables proper attribution of observed biological effects specifically to copper chelation rather than off-target interactions.

Fluorescent Probe Platform for Transition Metals

The 8-methoxyquinoline-2-carbohydrazide scaffold provides a validated starting point for designing turn-on fluorescent sensors targeting Zn²⁺ and other transition metals. The 8-methoxyquinoline core demonstrates a 37-fold fluorescence enhancement upon Zn²⁺ binding with defined excitation/emission maxima (440/505 nm) and a two-photon cross-section of 73 GM at 880 nm [1]. The 2-carbohydrazide functional group enables facile conjugation to peptide targeting sequences, cellular localization motifs, or additional recognition elements without disrupting the core fluorophore‘s photophysical properties. This scaffold is particularly suited for two-photon microscopy applications requiring deep tissue penetration.

SAR Studies of Quinoline Antibacterials

Medicinal chemistry programs focused on developing novel antibacterial agents can utilize 8-methoxyquinoline-2-carbohydrazide to systematically evaluate the contribution of the 2-carbohydrazide substituent to antibacterial activity. The parent 8-methoxyquinoline scaffold exhibits a Ka of 10.2 µM against E. coli R , establishing a quantifiable baseline for SAR exploration. The 2-carbohydrazide derivative serves as a key intermediate for generating hydrazone libraries via condensation with diverse aldehydes, enabling rapid exploration of chemical space around a scaffold with known antibacterial potential.

Tridentate Ligand Coordination Chemistry

8-Methoxyquinoline-2-carbohydrazide functions as a precursor for synthesizing tridentate chelating ligands. The 8-methoxyquinoline moiety has been successfully incorporated into tridentate nitronyl nitroxide radical ligands that form stable lanthanide complexes exhibiting slow magnetic relaxation behavior [2]. The 2-carbohydrazide group provides a reactive handle for introducing additional donor atoms (e.g., via Schiff base formation with pyridine-2-carboxaldehyde) to generate N,N,O or N,N,N tridentate coordination environments suitable for investigating single-molecule magnet properties and lanthanide-based luminescent materials.

Application
Selection Property
Validation Focus
Cu-dependent enzyme assay negative control
Absence of Cu²⁺ chelation
Confirm lack of Cu binding in assay buffer
Fluorescent probe platform for Zn²⁺
Zn²⁺-responsive fluorescence enhancement
Evaluate turn-on response and two-photon compatibility
Quinoline antibacterial SAR studies
Scaffold with reported E. coli Ka
Measure activity of hydrazone library derivatives
Tridentate ligand synthesis
2-Carbohydrazide as ligand precursor
Characterize metal complex geometry and magnetism

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